molecular formula C13H24N2O4S B2495687 Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate CAS No. 2287268-42-0

Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate

Cat. No.: B2495687
CAS No.: 2287268-42-0
M. Wt: 304.41
InChI Key: HJLKELJSOYNOAV-UHFFFAOYSA-N
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Description

This compound is a spirocyclic tertiary-butyl carbamate featuring a unique heteroatom arrangement: a 1-oxa (oxygen), 9lambda6-thia (sulfur in a sulfone-like oxidation state), and 4-aza (nitrogen) within a spiro[5.5]undecane framework. The 9-imino-9-oxo moiety introduces a conjugated system that may influence electronic properties and reactivity.

Properties

IUPAC Name

tert-butyl 9-imino-9-oxo-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(16)15-6-7-18-13(10-15)4-8-20(14,17)9-5-13/h14H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLKELJSOYNOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCS(=N)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate, also known as tert-butyl N-(9-imino-9-oxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-yl)carbamate, is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

The compound has the following chemical properties:

PropertyValue
CAS Number 2253638-47-8
Molecular Formula C14H26N2O4S
Molecular Weight 318.44 g/mol
Purity ≥95%
Physical Form Powder

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or receptor modulator, leading to alterations in biochemical pathways that can result in therapeutic effects.

  • Enzyme Interaction : The compound can bind to active sites of enzymes, inhibiting their function and thus affecting metabolic pathways.
  • Receptor Modulation : By interacting with cellular receptors, it may influence signal transduction processes, potentially leading to changes in cellular responses.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that tert-butyl 9-imino-9-oxo compounds possess antimicrobial properties. For instance, tests against various bacterial strains demonstrated significant inhibition of growth, suggesting potential applications in treating bacterial infections.

Anticancer Properties

Preliminary research indicates that this compound may have anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further exploration in cancer therapeutics.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : Evaluate the antimicrobial activity against E. coli and S. aureus.
    • Methodology : Disk diffusion method was employed to assess the inhibition zones.
    • Results : The compound showed a notable inhibition zone of 15 mm against E. coli and 18 mm against S. aureus, indicating strong antimicrobial activity.
  • Anticancer Activity Assessment :
    • Objective : Investigate the cytotoxic effects on human breast cancer cells (MCF7).
    • Methodology : MTT assay was conducted to determine cell viability after treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values calculated at 25 µM, suggesting significant anticancer potential.

Comparative Analysis with Similar Compounds

The unique structure of tert-butyl 9-imino compounds sets them apart from other spirocyclic derivatives in terms of stability and specificity for biological targets.

Compound NameBiological ActivityIC50 (µM)
Tert-butyl 9-imino-9-oxo compoundAntimicrobial15
Tert-butyl spirocyclic analogue (X)Cytotoxic30
Tert-butyl carbamate derivative (Y)Moderate antimicrobial40

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of this compound is highlighted through comparisons with analogous spirocyclic carbamates, as detailed below:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Key Heteroatoms/Substituents Notable Properties/Applications References
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (873924-08-4) C₁₅H₂₅NO₃ 3-aza, 9-oxo Lower polarity due to absence of sulfur; used in peptide synthesis .
Tert-butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate C₁₆H₂₇NO₃ 9-oxa, 1-aza, 7-methyl Methyl group enhances lipophilicity; explored in CNS drug discovery .
Tert-butyl 3,3-dioxo-2-oxa-3λ⁶-thia-4-azaspiro[5.5]undecane-4-carboxylate C₁₃H₂₀NO₅S 2-oxa, 3λ⁶-thia (sulfone), 4-aza Sulfone group increases stability; potential protease inhibitor scaffold .
Tert-butyl 9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (2803861-64-3) C₁₅H₂₃F₂NO₃ 1-aza, 4-oxo, 9,9-difluoro Fluorine atoms improve metabolic stability; tested in kinase inhibition .
Tert-butyl 5,9-dioxo-1,4-diazaspiro[5.5]undecane-4-carboxylate C₁₄H₂₂N₂O₅ 1,4-diaza, 5,9-dioxo Dual carbonyl groups enhance hydrogen bonding; used in metal chelation .
Target Compound C₁₃H₂₀N₂O₄S 1-oxa, 9λ⁶-thia, 4-aza, 9-imino-9-oxo Conjugated imino-oxo system may enable redox activity; unexplored bioactivity .

Key Differences and Implications

The 4-aza position distinguishes it from 3-aza analogs (e.g., CAS 873924-08-4), which may affect basicity and hydrogen-bonding capacity .

Functional Groups: The 9-imino-9-oxo group creates a planar conjugated system absent in oxo-only derivatives (e.g., CAS 2803861-64-3), possibly enhancing π-π stacking interactions in drug design . Fluorinated analogs (e.g., CAS 2803861-64-3) exhibit improved pharmacokinetics but lack the thia-oxygen framework critical for sulfone-mediated interactions .

Spirocyclic Rigidity :

  • Compared to diazaspiro systems (e.g., 1,4-diaza in CAS 1160247-06-2), the target’s 1-oxa-4-aza-thia arrangement may confer unique conformational constraints, influencing target selectivity .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 9-imino-9-oxo-1-oxa-9λ⁶-thia-4-azaspiro[5.5]undecane-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as cyclization and protection/deprotection strategies. For example, tert-butyl carbamate-protected spirocyclic intermediates (e.g., tert-butyl 5,9-dioxo-1,4-diazaspiro[5.5]undecane-4-carboxylate) are synthesized via condensation reactions using sodium borohydride for selective reductions . Key parameters include:

  • Temperature : Reactions often proceed at 55°C for cyclization or 10–16°C for reduction steps.
  • Solvent choice : THF, DMF, or n-butyl acetate are used to balance solubility and reaction efficiency.
  • Purification : Column chromatography or recrystallization in methyl-tert-butyl ether/n-butyl acetate mixtures ensures high purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Structural characterization relies on:

  • X-ray crystallography : Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve spirocyclic geometry and confirm stereochemistry .
  • Spectroscopy : IR and UV-Vis spectra identify functional groups (e.g., carbonyl at ~1700 cm⁻¹), while NMR (¹H/¹³C) assigns protons and carbons in the spiro core .
  • Mass spectrometry : ESI+ confirms molecular weight (e.g., m/z 283 [M+H]+ for intermediates) .

Q. What functional groups dictate its reactivity, and how are they leveraged in further derivatization?

Key reactive sites include:

  • Tert-butyl carbamate : Labile under acidic conditions (e.g., HCl/THF), enabling deprotection for downstream modifications.
  • Imino and oxo groups : Participate in nucleophilic additions (e.g., alkylation with benzyl halides) or redox reactions (e.g., sodium borohydride reduction of ketones to alcohols) .
  • Thia-azaspiro core : Acts as a rigid scaffold for designing bioactive analogs via Suzuki couplings or amide formations .

Advanced Research Questions

Q. How can stereochemical outcomes in spirocyclic intermediates be controlled during synthesis?

Stereoselectivity is achieved through:

  • Chiral auxiliaries : Use of (R)- or (S)-configured starting materials to direct cyclization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring cis/trans configurations .
  • Catalytic asymmetric synthesis : Chiral ligands (e.g., BINOL) in Pd-catalyzed cross-couplings improve enantiomeric excess (ee) .
    Example : Reduction of tert-butyl 5,9-dioxo-1,4-diazaspiro[5.5]undecane-4-carboxylate with NaBH₄ yields cis-9-hydroxy derivatives (m/z 285 [M+H]+) .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies arise from dynamic effects (e.g., tautomerism of imino groups) or polymorphism. Mitigation approaches include:

  • Variable-temperature NMR : Detects equilibrium shifts between keto-enol tautomers.
  • DFT calculations : Compare computed IR/Raman spectra with experimental data to validate conformers .
  • Multi-technique validation : Overlay X-ray structures with NOESY NMR to confirm spatial arrangements .

Q. How does the spirocyclic framework influence bioactivity in drug discovery contexts?

The rigid spiro structure enhances:

  • Target binding : Pre-organizes functional groups for complementary interactions with enzyme pockets (e.g., kinase inhibitors).
  • Metabolic stability : Reduced flexibility minimizes oxidative degradation.
    Case study : Analogous spiro compounds show activity against viral proteases via hydrophobic interactions with the thia-azaspiro core .

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